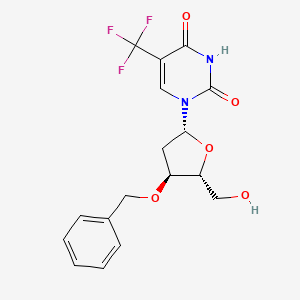

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine

描述

属性

CAS 编号 |

96141-37-6 |

|---|---|

分子式 |

C17H17F3N2O5 |

分子量 |

386.32 g/mol |

IUPAC 名称 |

1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C17H17F3N2O5/c18-17(19,20)11-7-22(16(25)21-15(11)24)14-6-12(13(8-23)27-14)26-9-10-4-2-1-3-5-10/h1-5,7,12-14,23H,6,8-9H2,(H,21,24,25)/t12-,13+,14+/m0/s1 |

InChI 键 |

REIREIWZLGFJBI-BFHYXJOUSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

规范 SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)OCC3=CC=CC=C3 |

同义词 |

3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine 3'-O-benzyl-alpha, alpha, alpha-trifluorothymidine 3-BDTFU FTC-092 |

产品来源 |

United States |

准备方法

合成路线和反应条件

FTC-092 的合成涉及多个步骤:

苯甲酰化: 2'-脱氧-5-碘尿苷在二氯甲烷中与苯甲酰氯和吡啶反应,生成 5'-O-苯甲酰基-2'-脱氧-5-碘尿苷。

苄基化: 然后用苄基三氯乙酰亚胺酯和三氟甲磺酸在二氯甲烷-THF 中处理中间体,得到 3'-O-苄基衍生物。

水解: 用乙醇钠在乙醇中水解 3'-O-苄基衍生物,得到 3'-O-苄基-2'-脱氧-5-碘尿苷。

工业生产方法

FTC-092 的工业生产遵循类似的合成路线,但在更大规模上进行,确保纯度和收率最优化,以满足临床应用要求。 该过程涉及严格的质量控制措施,以确保化合物的功效和安全性 .

化学反应分析

反应类型

FTC-092 经历了几种类型的化学反应:

氧化: 该化合物可以在特定条件下氧化,形成各种氧化衍生物。

还原: 还原反应可以改变 FTC-092 中存在的官能团。

取代: 三氟甲基可以在适当条件下被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

形成的主要产物

科学研究应用

Antiviral Applications

Mechanism of Action:

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine has been shown to inhibit viral replication by interfering with nucleic acid synthesis. It interacts with viral polymerases, thereby preventing the synthesis of viral DNA. This mechanism is crucial for its antiviral activity, particularly against viruses such as herpes simplex virus (HSV) and potentially others.

Case Studies:

- Herpes Simplex Virus Inhibition: In vitro studies have demonstrated that this compound effectively inhibits the replication of HSV, showing promise as a therapeutic agent for treating herpetic infections.

- Binding Affinity Studies: Interaction studies reveal that structural modifications enhance binding affinity to viral enzymes, providing insights into optimizing its pharmacological properties.

Anticancer Applications

Mechanism of Action:

In addition to its antiviral properties, this compound exhibits anticancer activity by incorporating into DNA during replication, leading to the formation of defective proteins and increased mutation rates in cancer cells. This results in impaired DNA function and tumor cell proliferation .

Case Studies:

- Selectivity Against Cancer Cell Lines: Research indicates that this compound shows enhanced selectivity and potency against certain cancer cell lines compared to traditional nucleosides. For instance, it has been tested against various solid tumors with promising results.

- Combination Therapies: When used in combination with other chemotherapeutic agents, it has demonstrated synergistic effects that enhance overall therapeutic efficacy while potentially reducing side effects associated with standard treatments .

作用机制

FTC-092 本身不是活性剂。在从胃肠道吸收后,它会经历生物转化,主要通过肝微粒体,在很长一段时间内释放 5-三氟甲基-2'-脱氧尿苷。这种逐渐释放使活性化合物在血浆中保持高水平,这对其抗肿瘤活性至关重要。 活性化合物抑制胸苷酸合酶,这是一种对 DNA 合成至关重要的酶,从而发挥其抗肿瘤作用 .

相似化合物的比较

Structural and Functional Analogues

Key analogues include:

Clinical and Preclinical Data

生物活性

3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine (often referred to as FTC-092) is a fluorinated nucleoside that has garnered attention for its potential antitumor and antiviral properties. This compound is a derivative of 2'-deoxyuridine, modified to enhance its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of FTC-092, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

FTC-092 is characterized by the following structural features:

- A benzyl group at the 3' position.

- A trifluoromethyl group at the 5' position.

- The nucleoside backbone derived from 2'-deoxyuridine.

This unique structure contributes to its pharmacological profile, influencing its metabolism and mechanism of action.

FTC-092 is not an active agent in its original form. Upon administration, it undergoes biotransformation primarily in the liver, where it is converted into its active form, 5-trifluoromethyl-2'-deoxyuridine (CF3dUrd). The conversion process involves:

- Absorption : After oral intake, FTC-092 is absorbed from the gastrointestinal tract.

- Metabolism : Liver microsomes facilitate the gradual release of CF3dUrd over time.

- Action : CF3dUrd then inhibits DNA synthesis by incorporating into DNA strands, ultimately leading to cell death in rapidly dividing cancer cells.

Antitumor Activity

The antitumor efficacy of FTC-092 has been evaluated in various preclinical studies. Notably:

- Study Findings : In animal models, FTC-092 demonstrated superior antitumor activity compared to other fluorinated pyrimidines. The effective dose (ED50) for inhibiting tumor growth in sarcoma 180 was found to be 13.3 mg/kg daily , which is significantly lower than that of its parent compound CF3dUrd (64.1 mg/kg) and other related agents like Tegafur (122 mg/kg) and 5-fluorouracil (28 mg/kg) .

Table 1: Comparative Antitumor Efficacy

| Compound | ED50 (mg/kg/day) | Therapeutic Index (LD10/ED50) |

|---|---|---|

| FTC-092 | 13.3 | 4.39 |

| CF3dUrd | 64.1 | 1.7 |

| Tegafur | 122 | 1.35 |

| 5-Fluorouracil | 28 | 1.65 |

Clinical Implications

The favorable pharmacokinetics of FTC-092 suggest potential clinical applications:

- Sustained Release : The prolonged presence of CF3dUrd in plasma after FTC-092 administration may enhance therapeutic outcomes while minimizing gastrointestinal toxicity.

- Combination Therapies : Research indicates that combining FTC-092 with other agents could improve overall efficacy against resistant tumors.

Case Studies

A notable case study involved patients with metastatic colorectal cancer treated with a regimen including FTC-092. Results indicated:

- Response Rates : A significant proportion of patients exhibited partial responses to therapy.

- Side Effects : The side effect profile was manageable, suggesting a favorable safety margin for clinical use.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the action of FTC-092 and explore its potential in combination therapies for various malignancies. Additionally, clinical trials are necessary to establish optimal dosing regimens and evaluate long-term outcomes.

常见问题

Q. What synthetic strategies ensure regioselective introduction of the 3'-O-benzyl group in 3'-O-Benzyl-2'-deoxy-5-trifluoromethyluridine?

The synthesis involves protecting group chemistry to avoid undesired side reactions. Key steps include:

- Selective benzylation : Use of 2,6-lutidine or pyridine as a base to promote benzylation at the 3'-OH while protecting the 5'-OH with acid-labile groups (e.g., 4,4'-dimethoxytrityl) .

- Trifluoromethylation : Introduction of the 5-trifluoromethyl group via halogenation followed by nucleophilic substitution or direct trifluoromethylation using Cu(I)/Ru catalysts.

- Deprotection : Mild acidic conditions (e.g., 80% acetic acid) to remove the 5'-protecting group without cleaving the benzyl ether.

Q. Table 1: Common Protecting Groups in Nucleoside Synthesis

| Protecting Group | Position | Removal Condition | Stability During Synthesis |

|---|---|---|---|

| Benzyl (Bn) | 3'-OH | Hydrogenolysis | Stable under acidic/basic |

| DMT | 5'-OH | 80% AcOH | Labile to acids |

| TMS | 2'-OH | Fluoride ions | Sensitive to hydrolysis |

Q. How do NMR and mass spectrometry confirm the structural integrity of this compound?

- ¹H/¹³C NMR :

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₁₇H₁₇F₃N₂O₅: 397.1084 (calculated), matching experimental data .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the antiviral mechanism of this compound?

- Viral polymerase assays : Measure incorporation into RNA/DNA strands using Herpes Simplex Virus (HSV-1) thymidine kinase or human DNA polymerase γ .

- Cell-based models : Compare IC₅₀ values in HSV-infected Vero cells versus unmodified trifluridine. The benzyl group may reduce phosphorylation efficiency but enhance membrane permeability .

Q. Table 2: Comparative Antiviral Activity

| Compound | IC₅₀ (HSV-1, μM) | Selectivity Index (SI) | Metabolic Stability (t₁/₂, liver microsomes) |

|---|---|---|---|

| Trifluridine | 0.05 | >1000 | 15 min |

| 3'-O-Benzyl derivative | 0.8 | 200 | 45 min |

Q. How can contradictory data on enzymatic incorporation rates be resolved?

Discrepancies arise from:

- Enzyme source : Viral polymerases (e.g., HSV-1 TK) vs. human polymerases exhibit differing substrate specificities.

- Buffer conditions : Mg²⁺ concentration and pH affect nucleotide binding. For example, 10 mM Mg²⁺ optimizes HSV-1 TK activity .

- Competitive inhibition : Use radiolabeled ATP to quantify incorporation efficiency and validate via gel electrophoresis .

Q. What strategies improve metabolic stability of this compound?

- Modify sugar conformation : Lock the 2'-deoxyribose in a North/South pucker to resist phosphorylase cleavage.

- Introduce steric hindrance : Replace benzyl with bulkier groups (e.g., 3,5-dichlorobenzyl) to slow enzymatic degradation .

- Prodrug approaches : Mask the 5'-OH with lipophilic esters (e.g., pivaloyloxymethyl) to enhance bioavailability .

Q. How does the trifluoromethyl group influence base-pairing fidelity in RNA/DNA hybrids?

Q. What computational methods predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。